

Commercial Suppliers and Research Applications of Cetalkonium Chloride-d7: A Technical Guide

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Compound of Interest

Compound Name: Cetalkonium Chloride-d7

Cat. No.: B1668414

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cetalkonium Chloride-d7**, a deuterated form of the quaternary ammonium compound Cetalkonium Chloride. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in utilizing this stable isotope-labeled compound in their studies. This document outlines commercial suppliers, key technical data, and potential research applications, with a focus on its role in pharmacokinetic and metabolic studies.

Introduction to Cetalkonium Chloride-d7

Cetalkonium Chloride-d7 is the deuterium-labeled version of Cetalkonium Chloride.^{[1][2]} Stable isotope labeling, particularly with deuterium, has become a valuable tool in drug development. The incorporation of heavy isotopes like deuterium into drug molecules can serve multiple purposes, primarily as tracers for quantification and to potentially influence the pharmacokinetic and metabolic profiles of the parent compound.^{[1][2]} The primary applications of **Cetalkonium Chloride-d7** in a research setting include its use as a tracer and as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Commercial Suppliers of Cetalkonium Chloride-d7

A number of chemical suppliers offer **Cetalkonium Chloride-d7** for research purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison. Please note that availability and specifications are subject to change and should be confirmed directly with the supplier.

Supplier	Product/ Catalog Code	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
MedchemE xpress	HY- 132486S	1998128- 85-0	C ₂₅ H ₃₉ D ₇ C IN	403.14	Not specified	For research use only.[1] [2]
LGC Standards	TRC- C280502	1998128- 85-0	C ₂₅ H ₃₉ D ₇ N .Cl	403.14	Not specified	Labeled Cetalkoni- um Chloride. [3]
Scintila	C280502	Not specified	Not specified	Not specified	Not specified	Distributor for Toronto Research Chemicals Inc.[4]
Sigma- Aldrich	AABH9A22 82E2	1998128- 85-0	Not specified	Not specified	≥95%	Distributor for AA BLOCKS, INC.[5]

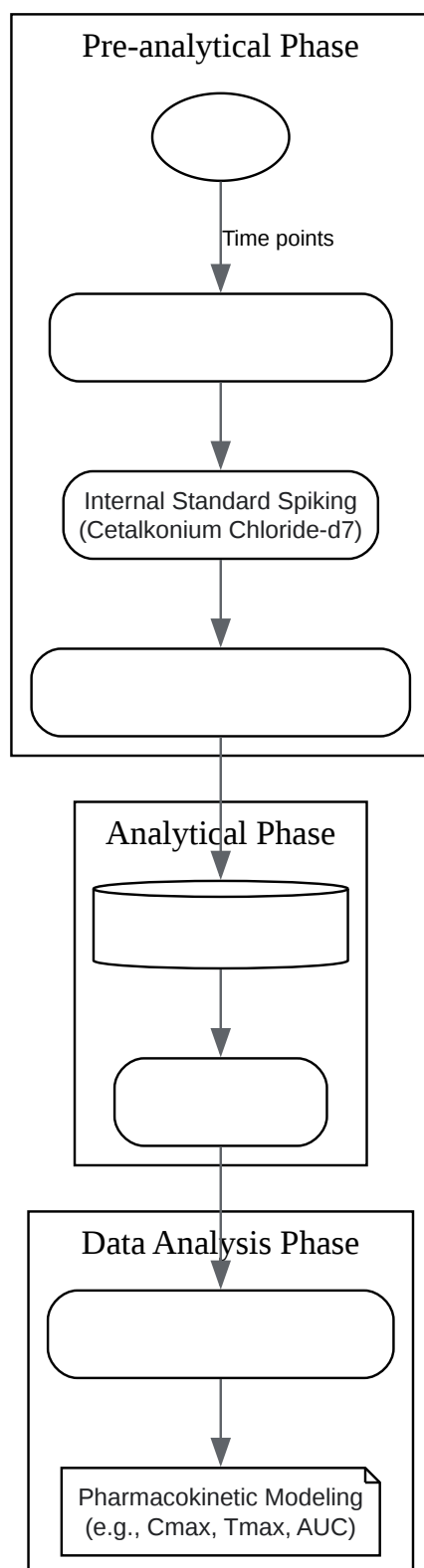
Research Applications and Methodologies

The primary utility of **Cetalkonium Chloride-d7** lies in its application as an internal standard in bioanalytical assays. Due to its structural similarity to the unlabeled analyte, it co-elutes during chromatographic separation but is distinguishable by its higher mass in mass spectrometric detection. This allows for accurate quantification of the unlabeled Cetalkonium Chloride in complex biological matrices.

While specific, detailed experimental protocols for **Cetalkonium Chloride-d7** are not readily available in the public domain and are typically developed and validated in-house by research laboratories for their specific applications, a general workflow for its use in a pharmacokinetic study is described below.

General Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **Cetalkonium Chloride-d7** as an internal standard.



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Fig 1. A generalized workflow for a pharmacokinetic study using an internal standard.

Methodological Considerations

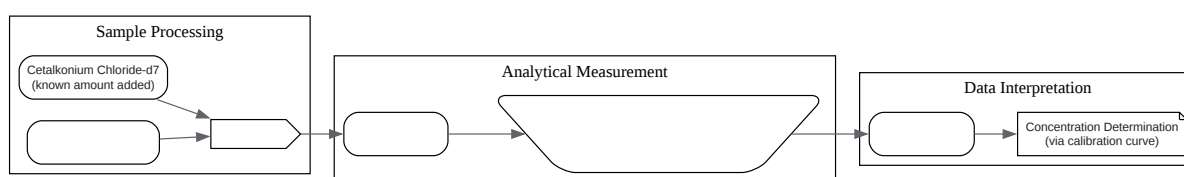
- **Internal Standard Selection:** **Cetalkonium Chloride-d7** is an ideal internal standard for the quantification of Cetalkonium Chloride as it shares near-identical physicochemical properties, ensuring similar extraction recovery and ionization efficiency.
- **Stock Solution Preparation:** Prepare a stock solution of **Cetalkonium Chloride-d7** in a suitable organic solvent (e.g., methanol, acetonitrile).
- **Spiking:** A known concentration of the **Cetalkonium Chloride-d7** internal standard is spiked into all samples, including calibration standards, quality controls, and unknown study samples.
- **Sample Preparation:** The goal of sample preparation is to extract the analyte and the internal standard from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the nature of the biological matrix.
- **LC-MS/MS Analysis:** The prepared samples are injected into an LC-MS/MS system. The liquid chromatography (LC) component separates the analyte and internal standard from other components in the sample. The mass spectrometer (MS) detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios (m/z).
- **Quantification:** The concentration of the unlabeled Cetalkonium Chloride in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from samples with known concentrations of the analyte.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway that is directly modulated by **Cetalkonium Chloride-d7** itself. Its utility is as a research tool. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry, as depicted in the workflow diagram above. The core principle is that the deuterated standard behaves identically to the non-deuterated analyte during sample preparation and analysis, but is distinguishable by the mass spectrometer.

The parent compound, Cetalkonium Chloride, is a cationic surfactant used as a germicide and fungicide, and also in pharmaceutical formulations as an excipient.[3][6] Its biological activity is related to its ability to disrupt cell membranes. In the context of drug delivery, particularly in ophthalmic nanoemulsions, the cationic nature of Cetalkonium Chloride provides bioadhesive properties, enhancing drug residence time on the ocular surface.[7][8]

The following diagram illustrates the logical relationship in the application of **Cetalkonium Chloride-d7** for bioanalytical quantification.



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Fig 2. Logical workflow for quantification using an internal standard.

Conclusion

Cetalkonium Chloride-d7 is a valuable tool for researchers in drug development and related fields. Its primary application as an internal standard in quantitative bioanalytical assays enables accurate and precise measurement of Cetalkonium Chloride in various biological matrices. This guide provides a starting point for sourcing this compound and understanding its application in a research context. Researchers should consult the specific technical data sheets from their chosen supplier for detailed information on purity and handling. The development of specific experimental protocols will be dependent on the research question and the analytical instrumentation available.

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